4-Hydroxy-1,6-naphthyridine-3-carbonitrile
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Overview
Description
4-Hydroxy-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₅N₃O. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties, including anticancer, anti-HIV, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,6-naphthyridine-3-carbonitrile typically involves the reaction of ketones, malononitrile, and amines. One method involves grinding these reactants in a mortar at room temperature for 5-7 minutes, resulting in high yields of the desired product . This solvent-free and catalyst-free approach is considered environmentally friendly and efficient .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and efficient synthetic routes are likely applied. The use of eco-friendly solvents and catalyst-free reactions are emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted naphthyridine derivatives.
Scientific Research Applications
4-Hydroxy-1,6-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and interfere with DNA replication in cancer cells . The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,8-Naphthyridine: Known for its applications in medicinal chemistry and similar synthetic routes.
Uniqueness
4-Hydroxy-1,6-naphthyridine-3-carbonitrile stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its hydroxyl and nitrile groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H5N3O |
---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
4-oxo-1H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-3-6-4-12-8-1-2-11-5-7(8)9(6)13/h1-2,4-5H,(H,12,13) |
InChI Key |
BKCKNHQTLNDGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC=C(C2=O)C#N |
Origin of Product |
United States |
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